molecular formula C10H20O2 B1198638 Pentyl 3-methylbutanoate CAS No. 25415-62-7

Pentyl 3-methylbutanoate

Cat. No. B1198638
CAS RN: 25415-62-7
M. Wt: 172.26 g/mol
InChI Key: QURFFFCYNQXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to Pentyl 3-methylbutanoate involves innovative methods. For instance, the selective synthesis of stereochemically pure components like (S)-1-methylbutyl (E)-2-methyl-2-pentenoate, an aggregation pheromone component, showcases the efficiency of palladium-catalyzed reactions and hydrostannation processes (Rossi, Carpita, & Cossi, 1993).

Molecular Structure Analysis

The conformation and molecular structure of derivatives similar to Pentyl 3-methylbutanoate have been characterized in both solid and gas phases, revealing complex conformations and emphasizing the challenge in identifying their lowest energy conformers (Merkens et al., 2014).

Chemical Reactions and Properties

Research has delved into the vibrational studies, conformational analysis, and reactivity descriptors of molecules like S-methyl thiobutanoate, providing insights into the stability and reactive sites of these molecules (Gil, Tuttolomondo, & Ben Altabef, 2015).

Physical Properties Analysis

The glass-forming properties of compounds such as 3-methylbutane-1,2,3-tricarboxylic acid have been studied, offering knowledge on their phase state and solubility, critical for understanding the physical behavior of related esters (Dette et al., 2014).

Chemical Properties Analysis

The synthesis and properties of polyhydroxyalkanoates from methanol and pentanol mixtures reveal how polymer compositions and molecular masses can vary widely under different synthesis conditions, providing a framework for understanding the chemical properties of related compounds (Galuzina et al., 2015).

Scientific Research Applications

  • Fruit Aroma Analysis : In a study analyzing the volatile compounds of different jackfruit cultivars, pentyl 3-methylbutanoate was identified as a prominent compound in some cultivars, providing insights into the flavor profiles and potential breeding targets for fruit quality improvement (Barros-Castillo et al., 2021).

  • Nematicidal Activity : Research on natural ester compounds against the pine wood nematode, Bursaphelenchus xylophilus, identified pentyl 3-methylbutanoate as one of the compounds with strong nematicidal activity, suggesting potential applications in pest control (Seo et al., 2014).

  • Decomposition Process Marker : A study seeking a human-specific marker in the decomposition process found pentyl 3-methylbutanoate as one of the compounds that could differentiate human remains from other animal remains. This has implications for forensic science and cadaver dog training (Rosier et al., 2015).

  • Fruit Aroma Biosynthesis : Research on the biosynthesis of esters in apples found that pentyl 3-methylbutanoate is one of the esters produced, contributing to our understanding of fruit aroma biosynthesis and potentially aiding in the development of fruit varieties with desired aroma profiles (Rowan et al., 1996).

  • Insect Attraction Studies : A study on the odour cues from the fruit of Artocarpus heterophyllus found that pentyl 3-methylbutanoate attracts certain insects, providing insights into insect behavior and potential applications in pest control (Jayanthi et al., 2021).

Mechanism of Action

Pentyl 3-methylbutanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

properties

IUPAC Name

pentyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFFFCYNQXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067093
Record name Butanoic acid, 3-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name Pentyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pentyl 3-methylbutanoate

CAS RN

25415-62-7
Record name Amyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25415-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl isovalerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentyl isovalerate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E28KFH7P99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl 3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Pentyl 3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
Pentyl 3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
Pentyl 3-methylbutanoate
Reactant of Route 5
Reactant of Route 5
Pentyl 3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
Pentyl 3-methylbutanoate

Q & A

Q1: What is the significance of pentyl isovalerate in food science?

A1: Pentyl isovalerate plays a crucial role as an odor-active compound in various fruits. Research has identified it as a key contributor to the characteristic aroma of baby banana fruit (Musa acuminata AA Simmonds cv. Bocadillo) []. Its presence significantly influences the flavor profile of these bananas, making it an essential component for sensory analysis and quality control in the food industry.

Q2: How is pentyl isovalerate synthesized for industrial applications?

A2: Pentyl isovalerate can be synthesized through enzymatic esterification using immobilized lipases. A study demonstrated the effectiveness of using porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) immobilized on Celite and Amberlite IRA 938 for this purpose []. This method offers a sustainable and efficient alternative to traditional chemical synthesis, allowing for controlled production of pentyl isovalerate.

Q3: Beyond its aroma properties, are there other applications for pentyl isovalerate?

A3: While primarily known for its fragrance, research indicates that pentyl isovalerate is a significant volatile compound found in fresh hot peppers (Capsicum Chinense) of the Scotch Bonnet variety []. While its role in the pepper's sensory profile requires further investigation, this finding highlights the compound's presence in diverse plant species, suggesting potential roles beyond flavor and fragrance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.